molecular formula C10H10FN3 B7867365 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B7867365
M. Wt: 191.20 g/mol
InChI Key: KCGLZGMGHZSAKH-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a fluorophenyl group and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, 2-fluorobenzoyl hydrazine can react with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Methylation: The next step involves the methylation of the pyrazole ring. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • 4-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
  • 4-(2-Methylphenyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-10(12)8(6-13-14)7-4-2-3-5-9(7)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGLZGMGHZSAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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